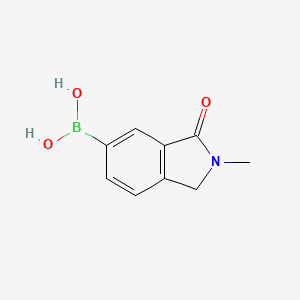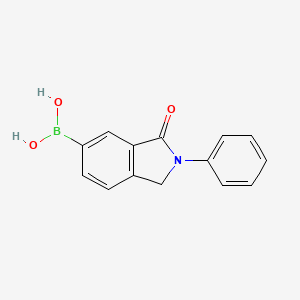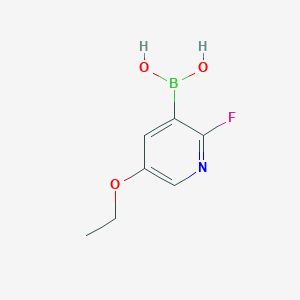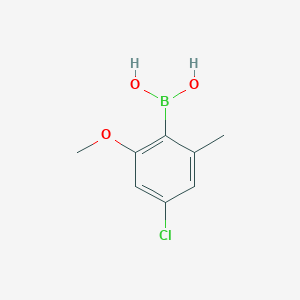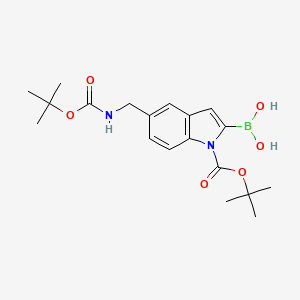
1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonylamino)methyl)-1h-indol-2-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonylamino)methyl)-1h-indol-2-ylboronic acid is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its indole core, which is functionalized with boronic acid and tert-butoxycarbonyl (Boc) protecting groups. The presence of these functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonylamino)methyl)-1h-indol-2-ylboronic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other established methods.
Introduction of Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction, using appropriate boron reagents such as bis(pinacolato)diboron.
Protection with Boc Groups: The tert-butoxycarbonyl (Boc) groups are introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The indole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron species.
Substitution: Functionalized indole derivatives with various substituents on the aromatic ring.
Chemistry:
Cross-Coupling Reactions: The boronic acid group is a key component in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of natural products and pharmaceuticals.
Biology and Medicine:
Drug Development: The compound’s indole core is a common motif in many biologically active molecules, making it valuable in drug discovery and development.
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, useful in bioconjugation and sensor applications.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Catalysis: Employed as a ligand or catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonylamino)methyl)-1h-indol-2-ylboronic acid depends on its application. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, the indole core can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
相似化合物的比较
- [1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-methylindole-2-yl]boronic acid
- [1-[(2-Methylpropan-2-yl)oxycarbonyl]-7-methoxyindole-2-yl]boronic acid
- [1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-(piperidin-1-ylmethyl)indol-2-yl]boronic acid
Comparison:
- Uniqueness: The specific positioning of the boronic acid and Boc groups in 1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonylamino)methyl)-1h-indol-2-ylboronic acid provides unique reactivity and selectivity in synthetic applications.
- Functional Group Variations: Similar compounds may have different substituents on the indole core, affecting their chemical properties and reactivity.
属性
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]indol-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O6/c1-18(2,3)27-16(23)21-11-12-7-8-14-13(9-12)10-15(20(25)26)22(14)17(24)28-19(4,5)6/h7-10,25-26H,11H2,1-6H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATRXKMWCPVLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CNC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-ethoxyphenyl)acetate](/img/structure/B8206675.png)
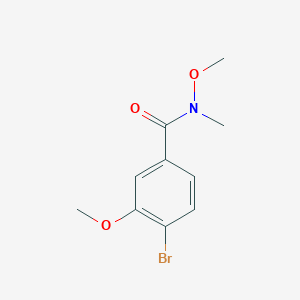
![3-hydroxy-2-[(4-methoxyphenyl)methyl]-3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B8206682.png)
![tert-Butyl 2-{3-[2-(tert-butoxy)-2-oxoethyl]-1-methyl-2-oxoindol-3-yl}acetate](/img/structure/B8206689.png)

![{4-[4-(Carboxymethyl)-3-fluorophenyl]-2-fluorophenyl}acetic acid](/img/structure/B8206698.png)

